molecular formula C4H4BBrO2S B068155 5-Bromothiophene-2-boronic acid CAS No. 162607-17-2

5-Bromothiophene-2-boronic acid

Cat. No. B068155
M. Wt: 206.86 g/mol
InChI Key: USJPOBDLWVCPGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene-based derivatives, including those related to 5-bromothiophene-2-boronic acid, often involves Suzuki cross-coupling reactions. A study detailed the synthesis of novel thiophene-based derivatives from the coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids under controlled conditions, yielding moderate to good results. This process highlights the versatility and efficiency of using bromothiophene compounds in cross-coupling reactions to achieve desired derivatives with potential spasmolytic activity (Rasool et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives synthesized from bromothiophene precursors has been characterized using spectral analysis and density functional theory (DFT) calculations. These studies provide insights into the frontier molecular orbitals and reactivity descriptors of the compounds, revealing variations in reactivity and stability among the synthesized analogs. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Rasool et al., 2020).

Scientific Research Applications

  • Inhibitor of Hormone-Sensitive Lipase : 5-Bromothiophene-2-boronic acid has been identified as a potent inhibitor of hormone-sensitive lipase (HSL), with an IC50 value of 350 nM. This finding is significant for the development of therapeutic agents targeting metabolic diseases where HSL plays a crucial role (Ebdrup, Jacobsen, Dhanda Farrington, & Vedsø, 2005).

  • Suzuki Cross-Coupling Reactions : It's used in Suzuki cross-coupling reactions. For instance, a study demonstrated its application in the synthesis of thiophene-based derivatives with potential spasmolytic activity. This synthesis involved coupling 5-bromothiophene-2-boronic acid with various arylboronic acids (Rasool et al., 2020).

  • Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis methods for creating various organic molecules, indicating its utility in facilitating efficient and rapid chemical reactions (Dawood, Elamin, & Faraga, 2015).

  • Facilitating Suzuki-Miyaura Reactions : 5-Bromothiophene-2-boronic acid is used in Suzuki-Miyaura reactions, particularly with challenging substrates like polyfluorophenylboronic acid. This expands the scope of boronic acid derivatives in organic synthesis (Kinzel, Zhang, & Buchwald, 2010).

  • Urease Inhibition and Antibacterial Agent : It has been used in the synthesis of thiophene sulfonamide derivatives, showing significant urease inhibition activity and potential as an antibacterial agent (Noreen et al., 2017).

  • Electrochemical Applications : The compound has found applications in electrochemical processes, particularly in the synthesis of electrochromic polythiophenes (Alkan, Cutler, & Reynolds, 2003).

Safety And Hazards

5-Bromothiophene-2-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(5-bromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJPOBDLWVCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BBrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370210
Record name 5-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-boronic acid

CAS RN

162607-17-2
Record name 5-Bromothiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Ebdrup, P Jacobsen, AD Farrington… - Bioorganic & medicinal …, 2005 - Elsevier
… (2-Benzyloxy-5-fluorophenyl)boronic acid, (2-benzyloxy-5-chlorophenyl)boronic acid and 5-bromothiophene-2-boronic acid were found to be the most potent HSL inhibitors with IC 50 …
Number of citations: 51 www.sciencedirect.com
R Smoum, A Rubinstein, VM Dembitsky… - Chemical …, 2012 - ACS Publications
Proteases form one of the largest and more important groups of enzymes. They selectively catalyze the hydrolysis of peptide bonds and can be divided into four major classes: aspartic,(…
Number of citations: 397 pubs.acs.org
Y Otsuka, G Li, H Takahashi, H Satoh, K Yamada - Materials, 2020 - mdpi.com
… ’,6’-dimethoxybiphenyl (SPhos) and N,N-dimethyl-4-aminopyridine (DMAP) were purchased from Sigma-Aldrich Japan Co., LLC (Tokyo, Japan), and 5-bromothiophene-2-boronic acid …
Number of citations: 4 www.mdpi.com
X Ji, Y Zheng, W Wang, J Sheng, J Hao… - Journal of Molecular …, 2013 - Elsevier
Marine alkaline protease (MP, 2 accession no. ACY25898) is produced by a marine bacterium strain isolated from Yellow Sea sediment in China. Previous research has shown that this …
Number of citations: 12 www.sciencedirect.com
CW Muir, JC Vantourout, A Isidro-Llobet… - Organic …, 2015 - ACS Publications
… 2-boronic acids (benzothiophene, furan, pyridine, and thiophene) as starting materials as well as conjunctive haloheterocyclic 2-BMIDA (eg, 5-bromothiophene 2-boronic acid MIDA …
Number of citations: 39 pubs.acs.org
AR Althaher - The Scientific World Journal, 2022 - hindawi.com
… A series of aryl and heteroaryl boronic acids (2-Benzyloxy-5-fluorophenyl), boronic acid (2-benzyloxy-5-chlorophenyl), boronic acid, and 5-bromothiophene-2-boronic acid were eval…
Number of citations: 11 www.hindawi.com
A Agarwal, B Kumar, PK Mehrotra, PMS Chauhan - Bioorganic & Medicinal Chemistry, 2005
Number of citations: 0
大塚侑 - 2021 - eprints.lib.hokudai.ac.jp
… 100 mL ナスフラスコに 5-bromothiophene-2-boronic acid (1.40 g, 6.77 mmol), N-methyliminodiacetic acid (N-MIDA, 1.05 g, 7.14 mmol) を加え, トルエン 50 mL と DMSO 5 mL の混合溶媒に…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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